molecular formula C9H6F3NO2 B1436447 2-Methoxy-3-(trifluoromethoxy)benzonitrile CAS No. 1261617-80-4

2-Methoxy-3-(trifluoromethoxy)benzonitrile

Cat. No. B1436447
M. Wt: 217.14 g/mol
InChI Key: ULYRBRYBLXXIMK-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethoxy)benzonitrile , also known by synonyms such as 3-Cyano-2-methoxybenzotrifluoride and 2-Cyano-6-(trifluoromethyl)anisole , is a chemical compound with the following properties:



  • IUPAC Name : 2-methoxy-3-(trifluoromethyl)benzonitrile

  • Molecular Formula : C~9~H~6~F~3~NO

  • Molecular Weight : 201.15 g/mol

  • Physical Form : Liquid

  • Purity : 97%

  • Storage Temperature : Ambient Temperature



Synthesis Analysis

The synthetic route for this compound involves the introduction of a cyano group (CN) onto a 2-methoxybenzotrifluoride scaffold. Specific synthetic methods and conditions may vary, but the overall goal is to achieve the desired substitution pattern.



Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-(trifluoromethoxy)benzonitrile consists of a benzene ring with a methoxy group (OCH~3~) at position 2 and a trifluoromethoxy group (OCF~3~) at position 3. The nitrile group (CN) is attached to the benzene ring. The trifluoromethoxy substituent imparts electron-withdrawing properties, affecting reactivity and stability.


!Molecular Structure



Chemical Reactions Analysis

The compound can participate in various reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its reactivity in the context of synthetic methodologies and functional group transformations.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)

  • Density : Not specified

  • Color : Colorless to pale yellow


Safety And Hazards


  • Hazard Statements : H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

  • Precautionary Statements : P280 (Wear protective gloves/eye protection), P309+P311 (If exposed or you feel unwell, seek medical advice)

  • Safety Data Sheet : Link


Future Directions

Research avenues for 2-Methoxy-3-(trifluoromethoxy)benzonitrile include:



  • Medicinal Chemistry : Investigate its potential as a pharmacophore or scaffold for drug development.

  • Reaction Development : Explore novel synthetic methodologies using this compound as a building block.

  • Biological Activity : Assess its interactions with biological targets.


properties

IUPAC Name

2-methoxy-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYRBRYBLXXIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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